molecular formula C14H18O B1595958 Cyclohexyl m-tolyl ketone CAS No. 3277-78-9

Cyclohexyl m-tolyl ketone

Cat. No.: B1595958
CAS No.: 3277-78-9
M. Wt: 202.29 g/mol
InChI Key: QGCLTCPKWGVNFG-UHFFFAOYSA-N
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Description

Cyclohexyl m-tolyl ketone, also known as 4’-Methylcyclohexylphenyl ketone, is an organic compound with the chemical formula C14H18O. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is widely used in various industries, including pharmaceuticals, cosmetics, and fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl m-tolyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of cyclohexane with m-toluoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize the formation of by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl m-tolyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

    Oxidation: m-Toluic acid.

    Reduction: Cyclohexyl m-tolyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

Cyclohexyl m-tolyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.

    Industry: this compound is used in the formulation of fragrances and cosmetics due to its pleasant odor

Mechanism of Action

The mechanism of action of cyclohexyl m-tolyl ketone involves its interaction with specific molecular targets and pathways. In biochemical assays, the compound can act as a substrate for enzymes, leading to the formation of specific products. The exact molecular targets and pathways depend on the specific application and the nature of the enzyme or receptor involved .

Comparison with Similar Compounds

Cyclohexyl m-tolyl ketone can be compared with other similar compounds, such as:

    Cyclohexyl phenyl ketone: Similar structure but lacks the methyl group on the aromatic ring.

    Cyclohexyl p-tolyl ketone: Similar structure but with the methyl group in the para position instead of the meta position.

    Cyclohexyl methyl ketone: Lacks the aromatic ring and has a simpler structure.

Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a methyl-substituted aromatic ring, which imparts specific chemical and physical properties that are valuable in various applications .

Properties

IUPAC Name

cyclohexyl-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCLTCPKWGVNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186433
Record name Cyclohexyl m-tolyl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3277-78-9
Record name Cyclohexyl(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3277-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl m-tolyl ketone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl m-tolyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyl m-tolyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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